molecular formula C7H7BF2O3 B1316093 2,6-Difluoro-4-methoxyphenylboronic acid CAS No. 406482-20-0

2,6-Difluoro-4-methoxyphenylboronic acid

Cat. No. B1316093
CAS RN: 406482-20-0
M. Wt: 187.94 g/mol
InChI Key: WVSZSFADEBGONQ-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-methoxyphenylboronic acid” is a boronic acid derivative with the empirical formula C7H7BF2O3 . It has a molecular weight of 187.94 . This compound is used in various chemical reactions, including the preparation of a ligand N4Py 2Ar2, which is used to synthesize a Fe complex employed in aromatic C−F hydroxylation reactions . It also serves as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .


Molecular Structure Analysis

The SMILES string of “2,6-Difluoro-4-methoxyphenylboronic acid” is COc1cc(F)c(B(O)O)c(F)c1 . The InChI is 1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

“2,6-Difluoro-4-methoxyphenylboronic acid” can be used in Suzuki and Stille coupling reactions for the synthesis of antithrombotic drugs . It’s also used in the preparation of a ligand N4Py 2Ar2, which is used to synthesize a Fe complex employed in aromatic C−F hydroxylation reactions .


Physical And Chemical Properties Analysis

“2,6-Difluoro-4-methoxyphenylboronic acid” is a solid with a melting point of 125-130 °C .

Scientific Research Applications

Aromatic C–F Hydroxylation Reactions

This compound is utilized to prepare a ligand N4Py 2Ar2 , which is then used to synthesize an iron (Fe) complex. This complex is employed in aromatic C–F hydroxylation reactions, a process important for modifying aromatic compounds by replacing a fluorine atom with a hydroxyl group .

Copper-Catalyzed Trifluoromethylthiolation

It serves as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids. This reaction is significant for introducing trifluoromethylthiol (-SCF3) groups into molecules, which can greatly influence the biological activity and physical properties of these compounds .

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions of “2,6-Difluoro-4-methoxyphenylboronic acid” could involve its use in further studies of copper-catalyzed trifluoromethylthiolation of boronic acids . It could also be used in the synthesis of new antithrombotic drugs .

properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZSFADEBGONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584383
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxyphenylboronic acid

CAS RN

406482-20-0
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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